molecular formula C10H10BrNO B11790972 (S)-4-(4-Bromophenyl)pyrrolidin-2-one

(S)-4-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11790972
M. Wt: 240.10 g/mol
InChI Key: JHTJSUCXKXNRAX-MRVPVSSYSA-N
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Description

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It features a bromophenyl group attached to the pyrrolidinone ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-proline.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-proline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.

    Catalysts: Utilizing efficient catalysts to accelerate the reaction.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-4-(4-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group and pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-Bromophenyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.

    4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of bromine.

    4-Phenylpyrrolidin-2-one: A compound lacking the halogen substituent.

Uniqueness

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4S)-4-(4-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1

InChI Key

JHTJSUCXKXNRAX-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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